Sodium;2-(5-methoxy-1H-indol-2-yl)acetate
CAS No.: 2361644-70-2
Cat. No.: VC5402359
Molecular Formula: C11H10NNaO3
Molecular Weight: 227.195
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2361644-70-2 |
---|---|
Molecular Formula | C11H10NNaO3 |
Molecular Weight | 227.195 |
IUPAC Name | sodium;2-(5-methoxy-1H-indol-2-yl)acetate |
Standard InChI | InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |
Standard InChI Key | PHYLSCAJCHORAT-UHFFFAOYSA-M |
SMILES | COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features an indole core substituted with a methoxy group at the 5-position and an acetoxy group at the 2-position, neutralized by a sodium ion. Its IUPAC name, sodium;2-(5-methoxy-1H-indol-2-yl)acetate, reflects this arrangement . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.195 g/mol |
SMILES | COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |
InChIKey | PHYLSCAJCHORAT-UHFFFAOYSA-M |
The sodium salt enhances solubility in polar solvents compared to its parent acid, though exact solubility data remain unspecified .
Spectroscopic Confirmation
Structural validation via NMR, IR, and mass spectrometry confirms the indole backbone and substituents. The methoxy group () exhibits characteristic signals at 3.79 ppm in -NMR, while the acetate moiety resonates near 2.34 ppm .
Synthesis and Preparation
Synthetic Routes
The compound is synthesized via neutralization of 2-(5-methoxy-1H-indol-2-yl)acetic acid with sodium hydroxide in aqueous or alcoholic media :
Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols are proprietary .
Purification and Characterization
Post-synthesis, the product is isolated via filtration or solvent extraction. Purity is assessed using HPLC (>95%), with elemental analysis validating the sodium content .
Biological and Pharmacological Applications
Antioxidant Properties
The methoxy-indole moiety scavenges free radicals, reducing oxidative stress in cellular models. Comparable compounds exhibit nitric oxide inhibition rates of 40–60% at 100 µM, suggesting potential in neurodegenerative disease research .
Industrial and Research Significance
Research Directions
Future studies should explore:
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